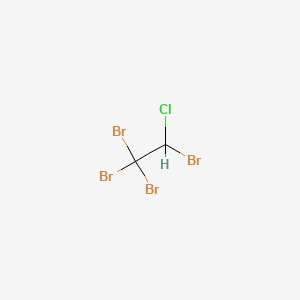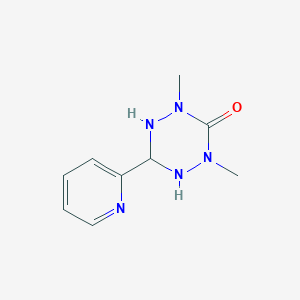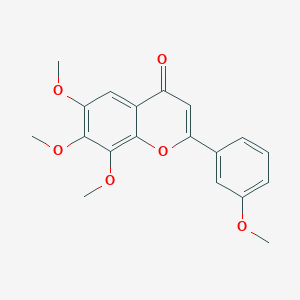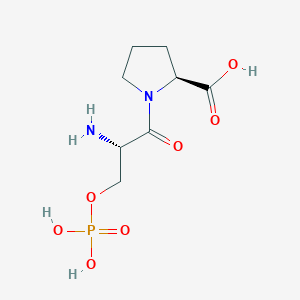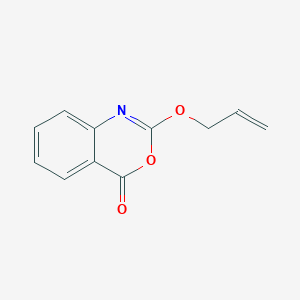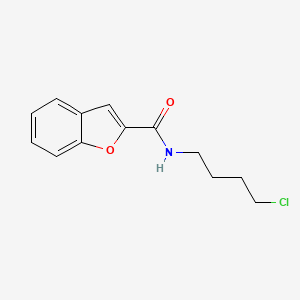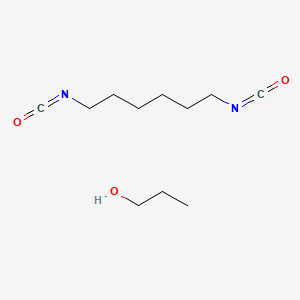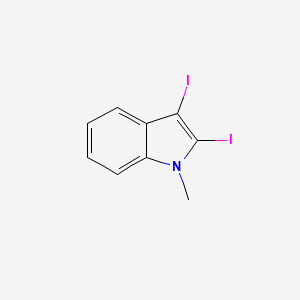![molecular formula C18H29O3P B14248735 Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate CAS No. 391206-02-3](/img/structure/B14248735.png)
Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a hept-1-en-1-yl chain, which is further substituted with a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester . The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction and reagents used .
Scientific Research Applications
Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor or modulator. The specific pathways involved depend on the biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonate esters such as diethyl (3-methyl-1-phenyl-1H-pyrazol-4-yl)phosphonate and diethyl [(1E)-5-hydroxy-4-methylpent-1-en-1-yl]phosphonate .
Uniqueness
Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its stability and reactivity compared to other phosphonate esters .
Properties
CAS No. |
391206-02-3 |
|---|---|
Molecular Formula |
C18H29O3P |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(1-diethoxyphosphorylhept-1-enyl)-4-methylbenzene |
InChI |
InChI=1S/C18H29O3P/c1-5-8-9-10-11-18(17-14-12-16(4)13-15-17)22(19,20-6-2)21-7-3/h11-15H,5-10H2,1-4H3 |
InChI Key |
HWJAIRNIXWHUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C1=CC=C(C=C1)C)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




